The Primary Structure of Aquaporin 3: A Technical Guide for Researchers
The Primary Structure of Aquaporin 3: A Technical Guide for Researchers
An In-depth Analysis of the Core Structural and Regulatory Features of Human Aquaporin 3
This technical guide provides a comprehensive overview of the primary structure of human aquaporin 3 (AQP3), a critical membrane protein involved in water and small solute transport. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its amino acid sequence, genetic basis, post-translational modifications, and the signaling pathways that govern its expression. Detailed experimental protocols for key analytical techniques are also provided to support further research and therapeutic development.
Primary Structure and Physicochemical Properties
Human Aquaporin 3 (AQP3) is a 292-amino acid integral membrane protein with a predicted molecular mass of approximately 31.5 kDa.[1][2] As an aquaglyceroporin, it facilitates the transport of water and small neutral solutes, such as glycerol (B35011) and urea, across the cell membrane. The primary structure of AQP3 is characterized by six transmembrane domains and two highly conserved Asparagine-Proline-Alanine (NPA) motifs, which are crucial for forming the aqueous pore.[3]
The full amino acid sequence of human AQP3 (UniProtKB Accession: Q92482) is as follows:
Quantitative Data Summary
| Property | Value | Reference(s) |
| Number of Amino Acids | 292 | [1][2] |
| Molecular Weight (Da) | 31,544 | [1] |
| UniProtKB Accession | Q92482 | [2] |
| Gene Name | AQP3 | [1] |
| Chromosomal Location | 9p13.3 | [1] |
| Glycosylation Site | Asn141 | [1] |
| Ubiquitination Site | Lys5 | [1] |
Genetic Basis
The human AQP3 gene is located on the short arm of chromosome 9 at position 13.3.[1] The gene contains multiple exons and introns, and its expression is regulated by various transcription factors that bind to specific promoter and enhancer regions.
Post-Translational Modifications
The function and trafficking of AQP3 are modulated by post-translational modifications. Two key modifications have been identified for human AQP3:
-
Glycosylation: N-linked glycosylation occurs at the asparagine residue at position 141 (Asn141).[1] This modification is important for the proper folding, stability, and trafficking of the protein to the plasma membrane.
-
Ubiquitination: Ubiquitination has been observed at the lysine (B10760008) residue at position 5 (Lys5).[1] This modification typically targets proteins for degradation, suggesting a mechanism for regulating AQP3 protein levels in the cell.
Signaling Pathways Regulating AQP3 Expression
The expression of the AQP3 gene is tightly regulated by several signaling pathways, which are critical for cellular homeostasis and response to external stimuli.
Aryl Hydrocarbon Receptor (AhR) Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can be triggered by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[4] Activation of the AhR pathway has been shown to increase the expression of AQP3 at both the mRNA and protein levels.[4][5] This suggests a link between environmental exposures and the regulation of cellular water and glycerol transport.
cAMP/PKA/CREB Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous second messenger system that regulates numerous cellular processes. The expression of AQP3 is positively regulated by the cAMP/PKA/CREB pathway.[6][7] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB then binds to cAMP response elements in the AQP3 gene promoter, stimulating its transcription.[6]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. This pathway has been shown to positively regulate AQP3 expression.[8][9] Activation of receptor tyrosine kinases by growth factors can trigger the PI3K/Akt cascade, leading to the downstream activation of transcription factors that enhance AQP3 gene expression. Hypoxia can also activate the PI3K/Akt pathway, leading to an upregulation of AQP3.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the primary structure and expression of AQP3.
Determination of N-terminal Amino Acid Sequence by Edman Degradation
Edman degradation is a classic method for sequencing amino acids in a peptide or protein from the N-terminus.
Protocol:
-
Sample Preparation:
-
Separate the purified AQP3 protein using SDS-PAGE.
-
Transfer the separated protein to a polyvinylidene difluoride (PVDF) membrane.
-
Stain the membrane with Coomassie Brilliant Blue R-250 to visualize the protein band.
-
Excise the AQP3 protein band from the PVDF membrane.
-
-
Coupling Reaction:
-
Place the PVDF strip containing AQP3 into the reaction chamber of an automated protein sequencer.
-
Under alkaline conditions (pH 8-9), react the N-terminal amino group of AQP3 with phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC)-AQP3 derivative.[11]
-
-
Cleavage:
-
Treat the PTC-AQP3 with anhydrous trifluoroacetic acid. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the polypeptide chain intact.
-
-
Conversion and Identification:
-
The ATZ-amino acid is extracted and treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Identify the PTH-amino acid by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
-
Repetitive Cycles:
-
Repeat the cycle of coupling, cleavage, and identification for the subsequent amino acids in the AQP3 sequence.[11]
-
Protein Identification and Sequencing by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the primary structure of proteins with high accuracy and sensitivity.
Protocol:
-
In-Gel Digestion:
-
Excise the AQP3 protein band from a Coomassie-stained SDS-PAGE gel.
-
Destain the gel piece with a solution of 50% acetonitrile (B52724) and 25 mM ammonium (B1175870) bicarbonate.
-
Reduce the disulfide bonds in the protein with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the protein overnight with a sequence-specific protease, such as trypsin, which cleaves at the C-terminal side of lysine and arginine residues.
-
-
Peptide Extraction and Desalting:
-
Extract the resulting peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Desalt and concentrate the extracted peptides using a C18 ZipTip or equivalent solid-phase extraction method.
-
-
Mass Spectrometry Analysis (LC-MS/MS):
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase chromatography and introduced into the mass spectrometer via electrospray ionization (ESI).
-
The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then selects and fragments individual peptides to generate tandem mass spectra (MS2) that provide amino acid sequence information.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the protein and determine its amino acid sequence.
-
Quantification of AQP3 mRNA Expression by Real-Time RT-PCR
Real-time reverse transcription PCR (RT-qPCR) is used to quantify the amount of a specific mRNA in a sample.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from cells or tissues of interest using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing the cDNA template, AQP3-specific forward and reverse primers, a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green), and DNA polymerase.
-
Perform the PCR in a real-time PCR instrument. The instrument monitors the fluorescence intensity in each cycle, which is proportional to the amount of amplified DNA.
-
The cycle at which the fluorescence signal crosses a threshold (Ct value) is inversely proportional to the initial amount of AQP3 mRNA.
-
-
Data Analysis:
-
Normalize the Ct values for AQP3 to the Ct values of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative expression of AQP3 mRNA using the ΔΔCt method.
-
Analysis of AQP3 Protein Expression by Western Blotting
Western blotting is a widely used technique to detect and quantify a specific protein in a complex mixture.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for AQP3.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
-
Detection:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Detect the light signal using an imaging system or X-ray film. The intensity of the signal is proportional to the amount of AQP3 protein.
-
Site-Directed Mutagenesis of AQP3
Site-directed mutagenesis is used to introduce specific mutations into the AQP3 gene to study the functional role of individual amino acids.
Protocol:
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers that contain the desired mutation and anneal to the AQP3 cDNA sequence in a plasmid vector. The mutation should be located in the middle of the primers.
-
-
PCR Amplification:
-
Perform a PCR reaction using a high-fidelity DNA polymerase, the AQP3 plasmid as a template, and the mutagenic primers.
-
The PCR will amplify the entire plasmid, incorporating the mutation into the newly synthesized DNA strands.
-
-
Digestion of Parental DNA:
-
Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, unmethylated DNA containing the mutation will remain intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Verification:
-
Select for transformed bacteria on an appropriate antibiotic-containing medium.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
-
This guide provides a foundational understanding of the primary structure of aquaporin 3 and the experimental approaches used to study it. The detailed protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers in their efforts to further elucidate the role of AQP3 in health and disease.
References
- 1. Edman Degradation_edman degradation sequencing_edman protein sequencing_edman sequencing method | Baitai Parker Biotechnology [en.biotech-pack.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. Genome-Wide Mapping of DNA Accessibility and Binding Sites for CREB and C/EBPβ in Vasopressin-Sensitive Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Aquaporin 3 Expression by the AhR Pathway Is Critical to Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cib.csic.es [cib.csic.es]
- 6. AQP3 aquaporin 3 (Gill blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Expression of AQP3 protein in hAECs is regulated by Camp-PKA-CREB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AQP3-Dependent PI3K/Akt Modulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin-3 positively regulates matrix metalloproteinases via PI3K/AKT signal pathway in human gastric carcinoma SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-Induced Aquaporin-3 Changes Hepatocellular Carcinoma Cell Sensitivity to Sorafenib by Activating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
